molecular formula C23H27F3N4O5 B153827 Pentoxifylline mtpa CAS No. 130007-50-0

Pentoxifylline mtpa

Número de catálogo: B153827
Número CAS: 130007-50-0
Peso molecular: 496.5 g/mol
Clave InChI: UGCLXABBIBEIAJ-QRQCRPRQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pentoxifylline mtpa, also known as this compound, is a useful research compound. Its molecular formula is C23H27F3N4O5 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Theobromine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peripheral Vascular Disease

Pentoxifylline is FDA-approved for treating intermittent claudication due to chronic occlusive arterial disease. It improves walking distance and quality of life in patients suffering from this condition by enhancing blood flow to the extremities .

Ischemia-Reperfusion Injury

In animal studies, pentoxifylline has shown protective effects against ischemia-reperfusion injury in various organs:

  • Kidneys : It mitigates methotrexate-induced renal injury and reduces serum creatinine levels .
  • Intestinal Mucosa : It minimizes tissue damage during reperfusion .
  • Liver : Pentoxifylline reduces liver damage associated with ischemia-reperfusion events .

Cancer Treatment

Pentoxifylline has been explored as an adjunct therapy in managing medication-related osteonecrosis of the jaw (MRONJ) in cancer patients. A study involving seven patients demonstrated symptom relief and radiographic evidence of bone healing after treatment with pentoxifylline combined with tocopherol (PENT-E) .

Dermatological Conditions

Pentoxifylline has been utilized in dermatology for its anti-inflammatory properties:

  • Effective in treating recurrent oral and genital aphthosis.
  • Shows promise in managing leprosy reactions and cutaneous leishmaniasis as an adjunct to standard treatments .

Diabetic Nephropathy

In patients with type-2 diabetic nephropathy, pentoxifylline therapy has been associated with reduced proteinuria and improved glucose control without significant changes in serum TNF-α levels .

Case Study 1: Thrombocytopenia Induced by Pentoxifylline

A notable case reported a 72-year-old male who developed thrombocytopenia after starting pentoxifylline for chronic lower limb ischemia. The condition resolved upon discontinuation of the drug, highlighting the need for monitoring platelet counts during treatment .

Case Study 2: Efficacy in MRONJ

In a series involving patients with refractory MRONJ due to antiresorptive medications, pentoxifylline was administered over an average of 16.8 months. All patients reported symptom relief, and radiographic assessments indicated new bone formation in previously affected areas .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings/Case Studies
Peripheral Vascular DiseaseImproves blood flowEnhances walking distance and quality of life
Ischemia-Reperfusion InjuryReduces tissue damageProtects kidneys and intestines from ischemic injury
Cancer TreatmentPromotes bone healingEffective adjunct in MRONJ management
Dermatological ConditionsAnti-inflammatory effectsEffective in leprosy reactions and leishmaniasis
Diabetic NephropathyReduces proteinuriaImproves glucose control without altering TNF-α levels

Propiedades

Número CAS

130007-50-0

Fórmula molecular

C23H27F3N4O5

Peso molecular

496.5 g/mol

Nombre IUPAC

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate

InChI

InChI=1S/C23H27F3N4O5/c1-15(35-20(32)22(34-4,23(24,25)26)16-11-6-5-7-12-16)10-8-9-13-30-19(31)17-18(27-14-28(17)2)29(3)21(30)33/h5-7,11-12,14-15H,8-10,13H2,1-4H3/t15-,22+/m1/s1

Clave InChI

UGCLXABBIBEIAJ-QRQCRPRQSA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC

SMILES isomérico

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)[C@@](C3=CC=CC=C3)(C(F)(F)F)OC

SMILES canónico

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC

Sinónimos

pentoxifylline MTPA
pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester
pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester, (1:R 2:R*,R*)-isome

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.